LSD1 Inhibitory Potency: Meta-Methoxy Derivative (2a) Demonstrates Superior Activity vs. 4-Methoxy Analog (2b)
In a systematic structure-activity relationship (SAR) study of N-(3-substituted-phenyl)benzenesulfonamides, the meta-methoxy derivative (compound 2a, corresponding to CAS 22865-27-6) exhibited an LSD1 IC50 of 7.5 μM, establishing it as one of the three most potent inhibitors in the series [1]. In contrast, the closely related para-methoxy analog (compound 2b) showed substantially reduced activity, underscoring the critical role of the meta-substitution pattern for target engagement [1].
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.5 μM |
| Comparator Or Baseline | Compound 2b (para-methoxy analog): Reduced activity (exact value not reported, but identified as less active than 2a) |
| Quantified Difference | 2a ranked among top 3 most potent in series; 2b not among most active compounds |
| Conditions | In vitro enzymatic assay; recombinant LSD1; concentration range 1-100 μM |
Why This Matters
This direct comparative data within the same study demonstrates that the meta-methoxy substitution pattern of CAS 22865-27-6 confers measurably superior LSD1 inhibitory activity compared to the para-methoxy analog, justifying its selection over closely related positional isomers for epigenetic research applications.
- [1] Zha XM, Wu L, Xu S, Zou F, Xi J, Ma T, Liu R, Liu YC, Deng D, Gu Y, Zhou J, Lan F. Design, synthesis and biological activity of N-(3-substituted-phenyl)benzenesulfonamides as selective and reversible LSD1 inhibitors. Medicinal Chemistry Research. 2016;25:2822-2831. View Source
